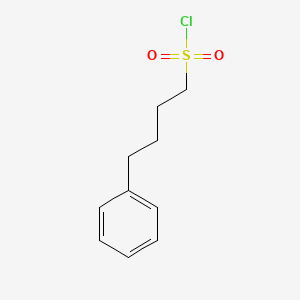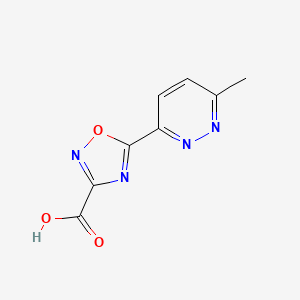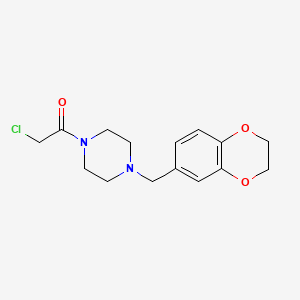
2-Methyl-piperidine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-piperidine-4-thiol is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom and a thiol group at the fourth position. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-piperidine-4-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-1,5-diaminopentane with sulfur sources under controlled conditions to introduce the thiol group at the desired position. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-piperidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of bases like sodium hydroxide.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, reduced thiol derivatives.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
2-Methyl-piperidine-4-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Methyl-piperidine-4-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. This interaction can affect signaling pathways and enzyme functions, leading to various biological effects. The compound’s ability to chelate metal ions also plays a role in its mechanism of action, influencing processes like oxidative stress and metal homeostasis.
Comparison with Similar Compounds
Piperidine: A parent compound with a similar structure but lacking the thiol group.
2-Methyl-piperidine: Similar to 2-Methyl-piperidine-4-thiol but without the thiol group.
4-Thiopyridine: A heterocyclic compound with a thiol group at the fourth position but with a pyridine ring instead of a piperidine ring.
Uniqueness: this compound is unique due to the presence of both a methyl and a thiol group, which confer distinct chemical reactivity and biological activity. The thiol group allows for specific interactions with proteins and metal ions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H13NS |
|---|---|
Molecular Weight |
131.24 g/mol |
IUPAC Name |
2-methylpiperidine-4-thiol |
InChI |
InChI=1S/C6H13NS/c1-5-4-6(8)2-3-7-5/h5-8H,2-4H2,1H3 |
InChI Key |
MKRVFBSJMPWKOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(methyl)amine](/img/structure/B13321610.png)


![2-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-imidazole](/img/structure/B13321624.png)

![4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B13321642.png)

![{3-[(3,5-Dimethylcyclohexyl)amino]propyl}dimethylamine](/img/structure/B13321649.png)
![3-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol](/img/structure/B13321655.png)


![(R)-3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine](/img/structure/B13321659.png)
